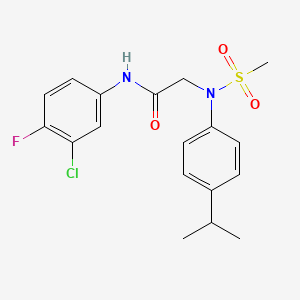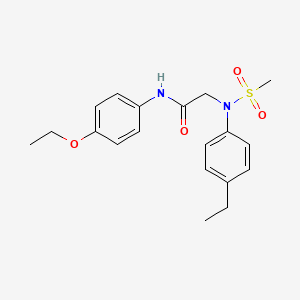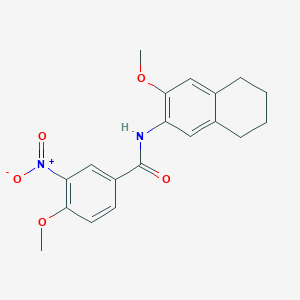![molecular formula C23H20N2O6 B3543278 2-({2-[(2,4-Dimethoxyphenyl)carbamoyl]phenyl}carbamoyl)benzoic acid](/img/structure/B3543278.png)
2-({2-[(2,4-Dimethoxyphenyl)carbamoyl]phenyl}carbamoyl)benzoic acid
描述
2-({2-[(2,4-Dimethoxyphenyl)carbamoyl]phenyl}carbamoyl)benzoic acid is an organic compound that belongs to the class of carbamates It is characterized by the presence of two carbamoyl groups attached to a benzoic acid core, with additional methoxy groups on the phenyl rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(2,4-Dimethoxyphenyl)carbamoyl]phenyl}carbamoyl)benzoic acid typically involves the reaction of 2,4-dimethoxyaniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with 2-aminobenzoic acid to yield the final product. The reaction conditions often require the use of an inert atmosphere and controlled temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of automated reactors and continuous flow systems to optimize the yield and purity of the product. The use of catalysts and solvents that can enhance the reaction rate and selectivity is also common in industrial settings.
化学反应分析
Types of Reactions
2-({2-[(2,4-Dimethoxyphenyl)carbamoyl]phenyl}carbamoyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbamoyl groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
2-({2-[(2,4-Dimethoxyphenyl)carbamoyl]phenyl}carbamoyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-({2-[(2,4-Dimethoxyphenyl)carbamoyl]phenyl}carbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of carbamoyl and methoxy groups can influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-({2-[(4-Methoxyphenyl)carbamoyl]phenyl}carbamoyl)benzoic acid
- 2-({2-[(3,4-Dimethoxyphenyl)carbamoyl]phenyl}carbamoyl)benzoic acid
Uniqueness
2-({2-[(2,4-Dimethoxyphenyl)carbamoyl]phenyl}carbamoyl)benzoic acid is unique due to the specific arrangement of methoxy and carbamoyl groups, which can influence its chemical reactivity and biological activity. The presence of these functional groups can enhance the compound’s solubility, stability, and interaction with biological targets.
属性
IUPAC Name |
2-[[2-[(2,4-dimethoxyphenyl)carbamoyl]phenyl]carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6/c1-30-14-11-12-19(20(13-14)31-2)25-22(27)17-9-5-6-10-18(17)24-21(26)15-7-3-4-8-16(15)23(28)29/h3-13H,1-2H3,(H,24,26)(H,25,27)(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIUEZVAIMRSMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2,4-difluorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B3543215.png)
![2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}-N-(2-METHYLPHENYL)ACETAMIDE](/img/structure/B3543218.png)
![4-[benzyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B3543235.png)
![1-methyl-4-({[2-nitro-4-(trifluoromethyl)phenyl]thio}acetyl)piperazine](/img/structure/B3543248.png)
![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-cyclohexylacetamide](/img/structure/B3543254.png)
![4-methyl-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B3543266.png)
![N~2~-(4-bromobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3543283.png)
![3-bromo-4-methoxy-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B3543284.png)
![ethyl 2-[(5E)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3543289.png)
![2-{[4-CYCLOHEXYL-5-(PYRIDIN-3-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE](/img/structure/B3543292.png)
![ethyl 1-[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B3543307.png)

